molecular formula C16H14N4O3S2 B2430383 N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1114902-35-0

N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2430383
CAS RN: 1114902-35-0
M. Wt: 374.43
InChI Key: HITLKQJLVYPBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

One significant application of derivatives of N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is in antitumor research. Studies have shown the synthesis of various derivatives, with some exhibiting moderate antitumor activity against human breast adenocarcinoma cell line MCF7 (El-Morsy, El-Sayed, & Abulkhair, 2017). Additionally, other derivatives have shown promise in antitumor activity evaluations against numerous human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antinociceptive and Anti-inflammatory Properties

Research has also been conducted on thiazolopyrimidine derivatives for their potential antinociceptive and anti-inflammatory properties. These studies involve the synthesis and evaluation of various derivatives, revealing significant activities in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).

Synthesis of Novel Compounds

The compound and its derivatives have been utilized in the synthesis of novel compounds. For example, methods have been developed for efficient synthesis of nitrogen-containing heterocycles, which are important in various chemical and pharmaceutical applications (Fang, Fang, & Zheng, 2013).

Photochemical and Thermochemical Modeling

Studies include photochemical and thermochemical modeling of certain acetamide analogs to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research indicates that these compounds could have applications in photovoltaic efficiency modeling due to their light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Antibacterial and Antioxidant Activities

Additionally, the synthesis of new thiazolidinones containing coumarin moieties derived from this compound has been explored. These derivatives have been screened for their antibacterial activity against various bacterial strains, showing promising results (Hamdi et al., 2012).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-9(21)10-3-5-11(6-4-10)18-12(22)7-20-8-17-14-13(15(20)23)25-16(19-14)24-2/h3-6,8H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITLKQJLVYPBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.